(5-Nitropyridin-2-yl)cianamida

Descripción general

Descripción

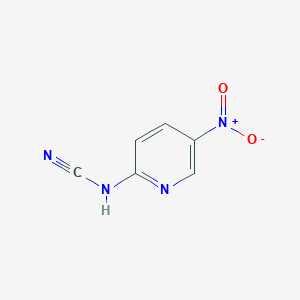

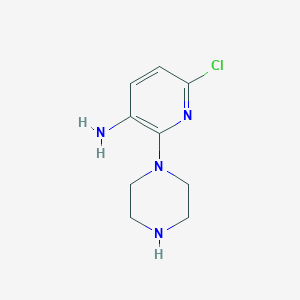

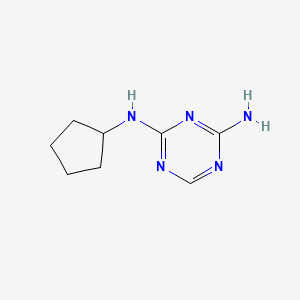

“(5-Nitropyridin-2-yl)cyanamide” is a nitrogen-containing heterocyclic organic compound. It has the molecular formula C₆H₄N₄O₂ .

Synthesis Analysis

The synthesis of nitropyridines involves a series of reactions. From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Molecular Structure Analysis

The molecular weight of “(5-Nitropyridin-2-yl)cyanamide” is 164.12 g/mol. More detailed structural analysis would require specific experimental data or computational modeling.Chemical Reactions Analysis

Cyanamides have been applied in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents. They also exhibit unique radical and coordination chemistry . The reaction mechanism of nitropyridine derivatives by the action of hydrazine hydrate was studied using 5-nitropyridin-2(1H)-one and 1-methyl-5-nitropyridin-2(1H)-one as examples .Physical and Chemical Properties Analysis

“(5-Nitropyridin-2-yl)cyanamide” has the molecular formula C₆H₄N₄O₂ and a molecular weight of 164.12 g/mol. Further physical and chemical properties would require specific experimental data.Aplicaciones Científicas De Investigación

Investigación de Materiales Ópticos

El compuesto ha sido estudiado por sus propiedades ópticas y su posible uso en aplicaciones de diodos. La investigación se centra en evaluar las características ópticas de los materiales derivados de (5-Nitropyridin-2-yl)cianamida para su idoneidad en dispositivos electrónicos .

Síntesis del Inhibidor de DNA-PK

Se ha establecido un procedimiento sintético mejorado que involucra this compound para un inhibidor clínico de DNA-PK, AZD7648. Este proceso tiene como objetivo producir el inhibidor de forma segura, rentable y robusta .

Química de Cicloadición

El compuesto se utiliza en química de cicloadición, que es una forma de reacción química en la que dos o más moléculas insaturadas se combinan para formar una molécula cíclica. Las propiedades únicas de this compound facilitan este proceso .

Reacciones de Aminocianación

Juega un papel en las reacciones de aminocianación, donde se introducen un grupo amino y un grupo cianuro en una molécula. Esto es importante para la síntesis de varios compuestos orgánicos .

Agente de Transferencia de Cianuro Electrofílico

El compuesto actúa como un agente de transferencia de cianuro electrofílico, que es crucial para transferir iones cianuro a otras moléculas durante la síntesis química .

Química Radical y de Coordinación

This compound está involucrada en reacciones radicales y química de coordinación únicas debido a su conectividad nitrógeno-carbono-nitrógeno, que ofrece una dualidad de comportamiento nucleofílico y electrófilo .

Síntesis de Azocromóforos Push-Pull

Se ha ideado un método práctico que involucra this compound para sintetizar azocromóforos push-pull con unidades aceptoras de nitropiridinilo, que son importantes para crear compuestos con propiedades específicas de absorción de luz .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Nitropyridine derivatives are known to interact with various biological targets, depending on their specific structures .

Mode of Action

Nitropyridine derivatives have been studied for their interaction with hydrazine hydrate, leading to the formation of various compounds . The reaction mechanism involves the addition of hydrazine hydrate at the N–C2 bond, followed by elimination of ammonia and reduction of the nitro group to amino .

Biochemical Pathways

Nitropyridine derivatives are known to undergo various reactions, leading to the formation of different compounds . These reactions could potentially affect various biochemical pathways, depending on the specific structure of the derivative and the biological context.

Análisis Bioquímico

Biochemical Properties

(5-Nitropyridin-2-yl)cyanamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, (5-Nitropyridin-2-yl)cyanamide can bind to proteins and other biomolecules, influencing their function and stability .

Cellular Effects

The effects of (5-Nitropyridin-2-yl)cyanamide on cells are diverse and depend on the cell type and concentration used. In some cell types, it has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, (5-Nitropyridin-2-yl)cyanamide can modulate the activity of signaling molecules such as kinases and phosphatases, which play critical roles in cell function and survival . These interactions can result in altered cellular responses, including changes in proliferation, apoptosis, and differentiation.

Molecular Mechanism

At the molecular level, (5-Nitropyridin-2-yl)cyanamide exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For example, it may inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites, preventing substrate access and subsequent metabolic reactions . Additionally, (5-Nitropyridin-2-yl)cyanamide can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of (5-Nitropyridin-2-yl)cyanamide can change over time in laboratory settings. Its stability and degradation are important factors to consider, as they can influence the long-term effects on cellular function. Studies have shown that (5-Nitropyridin-2-yl)cyanamide is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to (5-Nitropyridin-2-yl)cyanamide can lead to cumulative effects on cellular processes, which may differ from short-term exposure outcomes.

Dosage Effects in Animal Models

In animal models, the effects of (5-Nitropyridin-2-yl)cyanamide vary with dosage. At low doses, it may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain concentration is required to elicit a significant biological response. Toxicity studies have indicated that high doses of (5-Nitropyridin-2-yl)cyanamide can cause liver and kidney damage, highlighting the importance of careful dosage management in experimental settings.

Metabolic Pathways

(5-Nitropyridin-2-yl)cyanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic processes can affect the overall bioavailability and efficacy of (5-Nitropyridin-2-yl)cyanamide in biological systems.

Transport and Distribution

The transport and distribution of (5-Nitropyridin-2-yl)cyanamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s effects in various biological contexts.

Subcellular Localization

(5-Nitropyridin-2-yl)cyanamide exhibits specific subcellular localization patterns, which can influence its activity and function. It may be directed to particular organelles or compartments through targeting signals or post-translational modifications . These localization patterns are essential for understanding the precise mechanisms by which (5-Nitropyridin-2-yl)cyanamide exerts its biological effects.

Propiedades

IUPAC Name |

(5-nitropyridin-2-yl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c7-4-9-6-2-1-5(3-8-6)10(11)12/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFMVWRJNIZZEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-1-methylimidazo[1,5-a]pyrazine](/img/structure/B1393624.png)

![Dimethyl 2-{(1S)-1-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-nitroethyl}succinate](/img/structure/B1393631.png)

![2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid](/img/structure/B1393636.png)